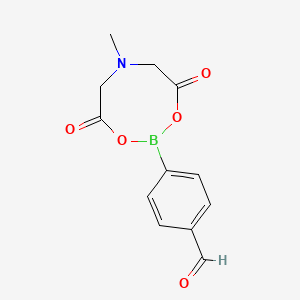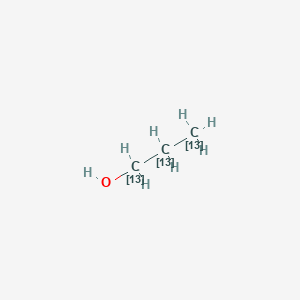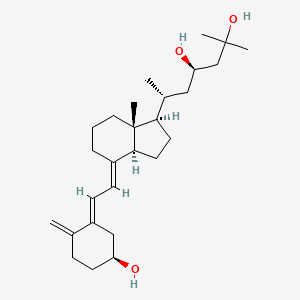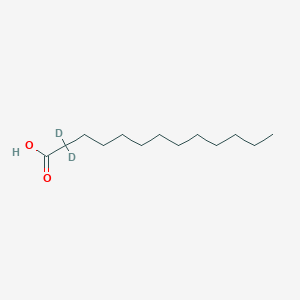
Rolapitant hydrochloride anhydrous
概要
説明
Rolapitant is a neurokinin-1 (NK-1) receptor antagonist used in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy . It is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist .
Molecular Structure Analysis
The molecular formula of Rolapitant hydrochloride anhydrous is C25H26F6N2O2 . The average weight is 500.485 and the monoisotopic mass is 500.189847063 . For a detailed molecular structure, please refer to scientific databases or resources.
Chemical Reactions Analysis
Rolapitant is primarily metabolized by CYP3A4 into a major circulating active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant), which has a time to Cmax of 120 h . The plasma exposure ratio of M19 to rolapitant was approximately 50% .
科学的研究の応用
Lung Cancer Treatment
Rolapitant hydrochloride has been identified as a potential treatment for lung cancer. It targets the deubiquitinase OTUD3, which is involved in the stabilization of the oncoprotein GRP78. By inhibiting OTUD3, Rolapitant can suppress the proliferation of lung cancer cells. It also enhances TRAIL-induced apoptosis in lung cancer cells by upregulating the expression of death receptor 5 (DR5), triggering ER stress-CHOP-DR5 signaling .
Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)
Rolapitant is approved in the USA for use in combination with other antiemetic agents to prevent delayed CINV in adults. It is an orally active neurokinin-1 receptor antagonist that does not interact with the cytochrome P450 enzyme CYP3A4, making it a unique option in its class. Its long elimination half-life allows for a single dose to cover the entire at-risk period for CINV .
Teratogenic Research
Research has indicated that high doses of Rolapitant can have teratogenic effects, such as anatomical malformations and abnormal skeletal changes in chick embryos. This finding is significant as it opens up avenues for further research into the teratogenic potential of Rolapitant in humans, given the current gaps in literature .
Supportive Care in Oncology
The National Cancer Institute recognizes Rolapitant hydrochloride as an adjunct medication to prevent nausea and vomiting caused by chemotherapy in adults. This application is crucial for improving the quality of life for patients undergoing cancer treatment .
Computational Drug Design
Rolapitant was identified as an inhibitor of OTUD3 through computer-aided virtual screening, showcasing its application in the field of computational drug design. This approach can accelerate the discovery of new therapeutics by identifying potential drug candidates from existing libraries of FDA-approved drugs .
作用機序
Rolapitant hydrochloride, also known as Rolapitant hydrochloride anhydrous, UNII-J7Z9DBN8J0, J7Z9DBN8J0, or Rolapitant (hydrochloride), is a potent and highly selective neurokinin-1 (NK-1) receptor antagonist .
Target of Action
The primary target of Rolapitant is the Neurokinin-1 Receptor (NK1R) . NK1 receptors are primarily located in the gut and central nervous system . They play a crucial role in mediating nausea and vomiting, particularly in response to chemotherapy .
Mode of Action
Rolapitant works by blocking Substance P , a natural substance in the brain that causes nausea and vomiting, from interacting with NK-1 receptors . This interaction prevents late-phase chemotherapy-induced nausea and vomiting (CINV) .
Biochemical Pathways
The action of Rolapitant affects the neurokinin-1 and Substance P pathway . By blocking Substance P from interacting with NK-1 receptors, Rolapitant prevents the activation of this pathway, thereby preventing nausea and vomiting .
Pharmacokinetics
Rolapitant is metabolized primarily by the Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 . It has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy .
Result of Action
The result of Rolapitant’s action is the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy . By blocking the interaction of Substance P with NK-1 receptors, Rolapitant effectively prevents the onset of these symptoms .
Action Environment
The action of Rolapitant is influenced by the environment within the gut and central nervous system, where NK1 receptors are primarily located . The efficacy of Rolapitant may also be influenced by the specific chemotherapy regimen used, as different regimens can have varying effects on the release of Substance P .
Safety and Hazards
Rolapitant may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .
将来の方向性
Rolapitant is currently used in combination with other antiemetic agents for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy . Future research may focus on exploring other potential uses of Rolapitant and improving its efficacy and safety profile.
特性
IUPAC Name |
(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F6N2O2.ClH/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H/t16-,22-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWAWEMXVUFANV-PVBCUUEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClF6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235091 | |
| Record name | Sch 619734 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,8S)-8-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one hydrochloride | |
CAS RN |
858102-79-1 | |
| Record name | 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride (1:1), (5S,8S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858102-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rolapitant hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858102791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sch 619734 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROLAPITANT HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7Z9DBN8J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



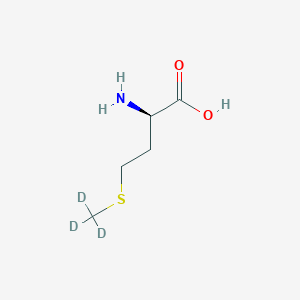
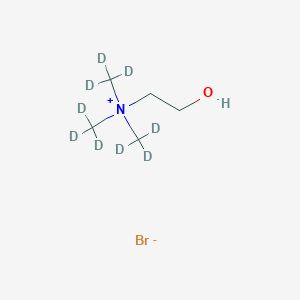
![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)
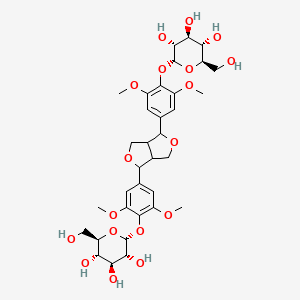
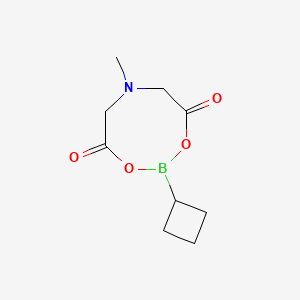
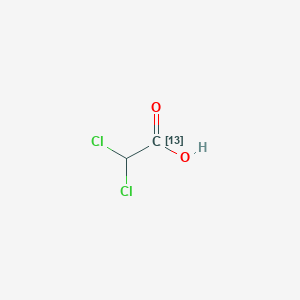
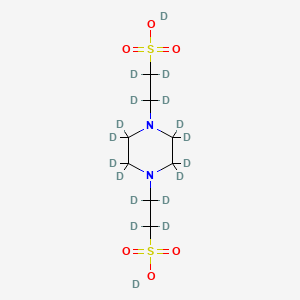
![[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1429339.png)
![Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane](/img/structure/B1429341.png)
